molecular formula C22H17Cl2N3O2S2 B15100665 N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B15100665
M. Wt: 490.4 g/mol
InChI Key: RTOAPMZEMHLNRY-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at position 3. The acetamide moiety is further modified with a 4-chloro-2-methoxy-5-methylphenyl group, enhancing its steric and electronic profile. Such structural attributes are typical of bioactive molecules targeting enzyme inhibition or receptor modulation, particularly in antimicrobial or anticancer contexts .

Properties

Molecular Formula

C22H17Cl2N3O2S2

Molecular Weight

490.4 g/mol

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C22H17Cl2N3O2S2/c1-12-7-17(18(29-2)8-16(12)24)27-19(28)10-31-22-20-15(9-30-21(20)25-11-26-22)13-3-5-14(23)6-4-13/h3-9,11H,10H2,1-2H3,(H,27,28)

InChI Key

RTOAPMZEMHLNRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the acetamide group: This can be done through acylation reactions.

    Final coupling: The final step would involve coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Reduction: This reaction might involve the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction could involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the production of advanced materials or specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

The thieno[2,3-d]pyrimidine core distinguishes this compound from analogs with alternative heterocyclic systems:

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Thieno[2,3-d]pyrimidine 5-(4-Chlorophenyl), 4-sulfanylacetamide, 4-chloro-2-methoxy-5-methylphenyl Not explicitly reported
N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamides (e.g., 6f, 6o ) 1,3,4-Oxadiazole Variable N-alkyl/aryl groups on acetamide Antimicrobial activity (6f: most potent)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 4-Methylphenyl, pyridin-4-yl, sulfanylacetamide Not explicitly reported; likely improved solubility due to pyridine
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Chromeno[2,3-d]pyrimidine Ethoxy, phenyl, 4-methylphenyl Structural complexity may enhance target selectivity

Key Observations :

  • Thieno[2,3-d]pyrimidine vs. However, oxadiazole derivatives (e.g., 6f) show confirmed antimicrobial efficacy, suggesting that bioactivity is highly substituent-dependent .
  • Substituent Effects : The 4-chlorophenyl group in the target compound is a common motif in antimicrobial and antitumor agents, likely contributing to lipophilicity and membrane penetration . Methoxy and methyl groups on the phenyl ring may reduce metabolic degradation, improving pharmacokinetics .

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C25H22Cl2N4O3SC_{25}H_{22}Cl_2N_4O_3S with a molecular weight of approximately 529.08 g/mol. The structure includes a thieno[2,3-d]pyrimidine moiety, which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC25H22Cl2N4O3S
Molecular Weight529.08 g/mol
SMILESCC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
InChIInChI=1S/C25H22Cl2N4O3S/c1-15...
InChIKeyYABWSEYFYDBWAY-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on thieno[2,3-d]pyrimidine derivatives demonstrated that they possess notable antibacterial activity against various strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) for related compounds was found to be effective at low concentrations, indicating strong antibacterial potential. For instance, some derivatives showed MIC values in the range of 50-200 µg/mL against tested bacterial strains .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Specifically, derivatives of thieno[2,3-d]pyrimidines have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases .

Enzyme Activity Table

EnzymeInhibition ActivityReference
AcetylcholinesteraseModerate to Strong
UreaseStrong

Cytotoxicity and Safety Profile

In terms of cytotoxicity, preliminary studies suggest that the compound exhibits low toxicity in vitro, making it a promising candidate for further development. The hemolytic assay indicated non-toxic levels up to 200 µmol/L .

Case Study: Antibacterial Efficacy

A study evaluated various thieno[2,3-d]pyrimidine compounds for their antibacterial efficacy. Among the tested compounds, those with similar structural features to this compound demonstrated significant activity against Salmonella typhi and Bacillus subtilis .

Research Findings Summary

  • Antimicrobial Activity : Significant against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Effective against AChE with potential implications in treating Alzheimer's disease.
  • Safety Profile : Low toxicity observed in hemolytic assays.

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